methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate
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Overview
Description
The compound is a derivative of pyrrolidine, which is a cyclic amine. The “methyl 1-(2-Methoxyethyl)” part suggests that a methyl group is attached to the first carbon of the pyrrolidine ring, and a 2-methoxyethyl group is also attached to this carbon. The “2-oxo” indicates a carbonyl group (C=O) on the second carbon of the ring, and the “4-carboxylate” suggests a carboxylate group (COO-) on the fourth carbon .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of organic reactions, including amine alkylation and esterification .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrrolidine ring, a five-membered ring with one nitrogen and four carbon atoms. The various groups (methyl, 2-methoxyethyl, carbonyl, and carboxylate) would be attached at the specified positions .
Chemical Reactions Analysis
The compound, due to the presence of the carbonyl and carboxylate groups, might undergo various reactions typical of these functional groups, such as nucleophilic addition or substitution .
Scientific Research Applications
Denture Base Resin Improvement
The compound is used in the enhancement of the aging resistance and anti-fouling behavior of denture base resin . It has been found that Poly (methyl methacrylate) (PMMA)-based denture base resins easily develop oral bacterial and fungal biofilms, which may constitute a significant health risk . The compound helps in reducing bacterial resistance over time in the harsh oral environment .
Anti-fouling Properties
The compound has anti-fouling properties . However, due to the oily/rubbery state of this polymer, and its surface aggregation tendency in a resin mixture, its direct use as a resin additive is limited . This study aimed to optimize the use of the compound in dental resins .
Mechanical Property Enhancement
The compound is used in the mechanical property enhancement of thermoplastic poly (2-methoxyethyl acrylate)-based polyurethane . The obtained compound-based PUs with various molecular weights were thermoplastic, synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .
Thermal Property Enhancement
The compound is used in the thermal property enhancement of thermoplastic poly (2-methoxyethyl acrylate)-based polyurethane . Dynamic mechanical analysis (DMA) revealed that the storage modulus and the melting temperature of the compound-based PU significantly increased as the molecular weight of the compound-based PU increased .
Biomedical Coating
Poly (2-methoxyethyl acrylate) (PMEA) is frequently used in biomedical coating due to its liquid-like properties . PMEA possessed excellent properties for medical applications, such as cell enrichment, low protein absorption, and antithrombogenicity .
Antithrombogenicity
Among the properties, antithrombogenicity is particularly important for the devices that are in direct contact with blood . Therefore, PMEA has been used for coating artificial organs .
Future Directions
properties
IUPAC Name |
methyl 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-4-3-10-6-7(5-8(10)11)9(12)14-2/h7H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFRWFKGEMSVJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(2-Methoxyethyl)-2-oxopyrrolidine-4-carboxylate |
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